3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide

Description

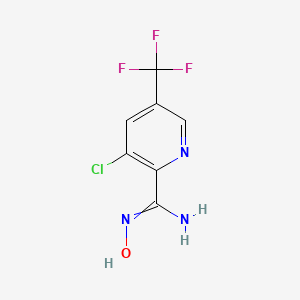

3-Chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide (CAS: 303997-55-9) is a pyridine-based derivative characterized by a trifluoromethyl (-CF₃) group at position 5, a chlorine atom at position 3, and a hydroxyimidamide (-NH-O-) moiety at position 2. Its molecular formula is C₈H₆ClF₃N₃O, with an InChIKey of HCHISRLJYSVFIN-UHFFFAOYSA-N . The compound’s structural features, including the electron-withdrawing -CF₃ group and the nucleophilic hydroxyimidamide, make it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

3-chloro-N'-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,15H,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKGVOPVZKZMBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=NO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathways

The synthesis of 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide typically begins with a pyridine scaffold functionalized with chlorine and trifluoromethyl groups. A common precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, undergoes sequential modifications to introduce the hydroxyiminoamide group.

Step 1: Chlorination and Trifluoromethylation

Initial steps often involve chlorination at the 3-position and trifluoromethylation at the 5-position of the pyridine ring. Patent CN106349159A describes a method where nicotinic acid derivatives are subjected to chlorination using phosphorus trichloride (PCl₃) under controlled conditions. The trifluoromethyl group is introduced via radical trifluoromethylation using reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) in the presence of a copper catalyst.

Step 2: Formation of the Hydroxyiminoamide Group

The conversion of a cyano intermediate to the hydroxyiminoamide group is critical. As detailed in PMC8781228, this involves treating 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile with hydroxylamine hydrochloride (NH₂OH·HCl) in an ethanol-water mixture under reflux. The reaction proceeds via nucleophilic addition, forming the desired carboximidamide.

Alternative Methodologies

Route A: One-Pot Synthesis

A streamlined approach from WO2014198278A1 combines chlorination and trifluoromethylation in a single reactor. Starting with 3-picoline-N-oxide, sequential treatment with chlorine gas and trifluoromethylating agents (e.g., CF₃I) yields the intermediate 2,3-dichloro-5-(trifluoromethyl)pyridine, which is further functionalized. This method reduces purification steps but requires precise temperature control (180–210°C).

Route B: Solvent Optimization

Recent advances emphasize solvent selection to enhance yield and sustainability. Patent CN106349159A replaces toxic nitrile solvents (e.g., acetonitrile) with dichloromethane, achieving comparable yields (70–75%) while simplifying waste management.

Reaction Optimization and Catalytic Systems

Catalytic Efficiency

Copper(I) iodide (CuI) and palladium complexes are widely used to facilitate trifluoromethylation and coupling reactions. For example, CuI catalyzes the Ullmann-type coupling between chloropyridines and trifluoromethyl sources, achieving turnover numbers (TON) up to 50.

Temperature and Pressure Effects

High-pressure autoclave reactions (3–22 bar) are employed for gas-phase chlorination and amidation steps. Elevated temperatures (120–210°C) accelerate reaction kinetics but risk decomposition of sensitive intermediates.

Analytical Characterization and Quality Control

Spectroscopic Methods

-

NMR Spectroscopy : ¹H and ¹⁹F NMR are pivotal for confirming substituent positions. For instance, the hydroxyiminoamide proton resonates at δ 10.2–10.8 ppm, while trifluoromethyl groups show distinct ¹⁹F signals near δ -62 ppm.

-

HPLC Purity Analysis : Methods using C18 columns and acetonitrile/water gradients achieve >98% purity, as reported in Thermo Fisher Chemical documentation.

Crystallographic Data

Single-crystal X-ray diffraction of intermediates, such as 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, confirms molecular geometry. The trifluoromethyl group adopts a trigonal planar configuration, minimizing steric hindrance.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the chloro or trifluoromethyl groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The hydroxy and carboximidamide groups can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N′-hydroxy-4-piperidinecarboximidamide

- Structure : Incorporates a piperidine ring at position 4 of the pyridine core.

- Applications : Similar to the target compound but with possible improved bioavailability due to the piperidine group .

5-Chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide

Functional Group Modifications

3-Chloro-N-(5-chlorothiophene-2-sulfonyl)-5-(trifluoromethyl)pyridine-2-carboximidamide

- Structure : Substitutes the hydroxyimidamide with a sulfonyl group linked to a chlorothiophene.

- The chlorothiophene moiety may improve lipophilicity, favoring blood-brain barrier penetration .

3-(Dimethylamino)-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

- Structure: Replaces the chlorine atom at position 3 with a dimethylamino (-N(CH₃)₂) group.

- Key Differences: The dimethylamino group is electron-donating, which could reduce electrophilicity at the pyridine core. This modification might decrease reactivity in cross-coupling reactions but improve solubility in acidic environments .

Steric and Electronic Effects in Derivatives

3-Chloro-N,N'-bis(2-thienylmethyl)-5-(trifluoromethyl)pyridine-2-carboximidamide

- Structure : Contains two thienylmethyl (-CH₂-thiophene) groups on the imidamide nitrogen.

- Key Differences : The bulky thienylmethyl substituents introduce steric hindrance, which may reduce intermolecular interactions but improve selectivity in enzyme inhibition. The thiophene rings could also enable π-π stacking with aromatic residues in proteins .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Bioactivity : Compounds with fused rings (e.g., dihydropyridine in ) show promise in targeting DNA-associated enzymes, while sulfonyl derivatives () are explored for CNS applications due to increased lipophilicity.

- Synthetic Flexibility : The hydroxyimidamide group in the parent compound allows for diverse functionalization, enabling the creation of derivatives with tailored electronic and steric properties .

- Stability Considerations : Electron-withdrawing groups (-CF₃, -SO₂) generally enhance stability under acidic conditions but may reduce nucleophilic reactivity .

Biological Activity

3-Chloro-N-hydroxy-5-(trifluoromethyl)pyridine-2-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : 3-Chloro-N-hydroxy-5-(trifluoromethyl)-2-pyridinecarboximidamide

- Molecular Formula : C₇H₄ClF₃N₂O₂

- Molecular Weight : 228.57 g/mol

- CAS Number : 76041-71-9

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its effects on different cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in several cancer cell lines, including breast cancer and non-small cell lung cancer (NSCLC).

- IC50 Values : The compound showed IC50 values of approximately:

- Breast Cancer (MDA-MB-231) : 0.126 μM

- Non-Small Cell Lung Cancer (H1975) : 0.442 μM

These values suggest a potent inhibitory effect on cancer cell growth compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM for MCF-7 cells and 11.73 μM for MDA-MB-231 cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. Specifically, it has been observed to:

- Induce apoptosis via caspase activation.

- Arrest the cell cycle at the G2/M phase, leading to reduced cell division and proliferation .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses favorable absorption characteristics:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg after intravenous administration of 2 mg/kg, indicating a moderate clearance profile .

Safety and Toxicology

In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg. This suggests a relatively safe profile for further development in therapeutic applications .

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated the effects of the compound on MDA-MB-231 cells, revealing a significant reduction in tumor growth in vivo when administered over a period of 30 days.

- The treatment resulted in a notable decrease in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent against metastatic breast cancer .

- Case Study on Lung Cancer :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClF₃N₂O₂ |

| Molecular Weight | 228.57 g/mol |

| CAS Number | 76041-71-9 |

| IC50 (MDA-MB-231) | 0.126 μM |

| IC50 (H1975) | 0.442 μM |

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Acute Toxicity (in mice) | No toxicity at 2000 mg/kg |

Q & A

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate discovery?

- Methodological Answer : ICReDD’s feedback loop integrates quantum chemistry (reaction path searches) with robotic high-throughput screening. Machine learning (e.g., graph neural networks) predicts synthetic accessibility using PubChem-derived structural databases. Collaborative platforms like KNIME automate data workflow between DFT and LC-MS datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.